molecular formula C15H30N2 B2708761 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 58324-90-6

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B2708761
CAS No.: 58324-90-6
M. Wt: 238.419
InChI Key: QEZOCSVNNUPJPG-GASCZTMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C15H30N2 . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane, which is a type of bicyclic amine .


Molecular Structure Analysis

The this compound molecule contains a total of 48 bonds. There are 18 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 eight-membered ring, and 2 tertiary amines (aliphatic) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.42 . It is a liquid at room temperature . The melting point is 105 degrees Celsius at 0.3 mbar .

Scientific Research Applications

Interaction with Nicotinic Acetylcholine Receptors

3,7-Diazabicyclo[3.3.1]nonane has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Researchers found that incorporating one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane scaffold into a carboxamide motif with hydrogen bond acceptor (HBA) functionality resulted in compounds with higher affinities and subtype selectivity for α4β2(∗) nAChRs. The nature of the HBA system greatly influenced nAChR interaction, with high affinity ligands for α4β2(∗) featuring small alkyl chains or un-substituted hetero-aryl groups (Eibl et al., 2013).

Lipid Bilayer Modifiers

Novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes have been synthesized, demonstrating the ability to undergo conformational reorganization under varying conditions such as solvent polarity changes, protonation, or complexation with LaCl3. These compounds can embed into liposomal membranes, serving as molecular switches for the development of stimulus-sensitive liposomal containers (Veremeeva et al., 2019).

Stimulus-Sensitive Delivery System

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a basis for designing molecular switches that stimulate the fast release of water-soluble compounds from liposomal containers. Liposomes with certain 3,7-diazabicyclo[3.3.1]nonane derivatives incorporated into their lipid bilayer showed increased permeability under specific conditions like pH changes, indicating potential as a pH-sensitive agent in liposomal nanocontainers (Veremeeva et al., 2021).

Conformational and Structural Analysis

Studies on the crystal and molecular structure of various 3,7-diazabicyclo[3.3.1]nonane derivatives have provided insights into their conformational behaviors. For example, 3,7-ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane exhibits a chair-chair conformation in its crystalline state (Grishina et al., 2017). Another study quantitatively determined the conformational equilibrium in bispidine derivatives of 3,7-diazabicyclo[3.3.1]nonane (Brukwicki, 1998).

Safety and Hazards

The safety information available indicates that 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-3-5-7-16-10-14-9-15(11-16)13-17(12-14)8-6-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZOCSVNNUPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC2CC(C1)CN(C2)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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